Boc-Ser-Otbu
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-Ser-Otbu is synthesized by protecting the amino group of serine with a tert-butoxycarbonyl (Boc) group and the hydroxyl group with a tert-butyl (tBu) group. The synthesis typically involves the reaction of L-serine with tert-butyl bromoacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Boc-Ser-Otbu undergoes various chemical reactions, including:
Hydrolysis: The Boc and tBu protective groups can be removed under acidic conditions, yielding free serine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Substitution: Common reagents include di-tert-butyl dicarbonate (Boc₂O) and bases such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction.
Major Products Formed:
Hydrolysis: Free serine and tert-butyl alcohol.
Substitution: Various Boc-protected amino acids depending on the substituent introduced.
Oxidation and Reduction: Oxidized or reduced forms of this compound.
Scientific Research Applications
Chemistry: Boc-Ser-Otbu is widely used in peptide synthesis as a building block for creating complex peptides and proteins. Its protective groups allow for selective reactions, making it a valuable tool in organic synthesis .
Biology: In biological research, this compound is used to study protein structure and function. It is incorporated into peptides that are used as models for understanding protein folding and interactions .
Medicine: this compound is used in the development of peptide-based drugs. Its stability and ease of incorporation into peptides make it an ideal candidate for drug design and synthesis .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the synthesis of peptide-based materials for various applications .
Mechanism of Action
Mechanism: The protective groups in Boc-Ser-Otbu prevent unwanted side reactions during peptide synthesis. The Boc group protects the amino group, while the tBu group protects the hydroxyl group. These protective groups are stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further reactions .
Molecular Targets and Pathways: this compound itself does not have specific molecular targets, as it is primarily used as a synthetic intermediate. peptides synthesized using this compound can target various biological pathways and receptors, depending on their sequence and structure .
Comparison with Similar Compounds
Fmoc-Ser-Otbu: Another serine derivative used in peptide synthesis, but with a fluorenylmethyloxycarbonyl (Fmoc) protective group instead of Boc.
Boc-Ser(tBu)-OH: Similar to Boc-Ser-Otbu but with a different ester group.
Boc-Ser(Bzl)-OH: A serine derivative with a benzyl (Bzl) protective group instead of tBu.
Uniqueness: this compound is unique due to its combination of Boc and tBu protective groups, which provide stability and selectivity during peptide synthesis. This makes it particularly useful in complex peptide synthesis where multiple protective groups are required .
Properties
IUPAC Name |
tert-butyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-11(2,3)17-9(15)8(7-14)13-10(16)18-12(4,5)6/h8,14H,7H2,1-6H3,(H,13,16)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNZHQVMWJPBPI-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427062 | |
Record name | Boc-Ser-Otbu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7738-22-9 | |
Record name | Boc-Ser-Otbu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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